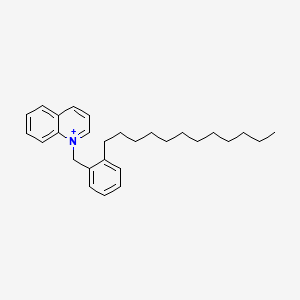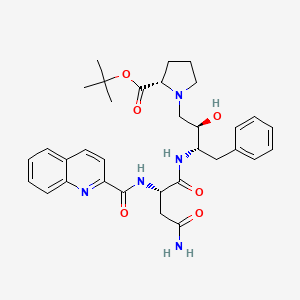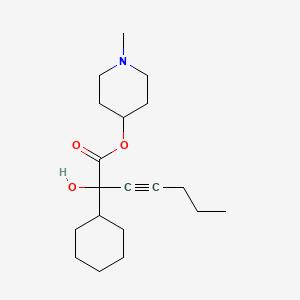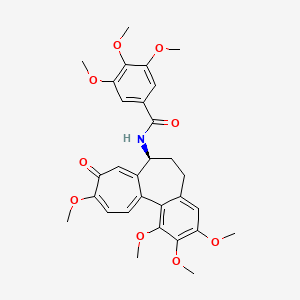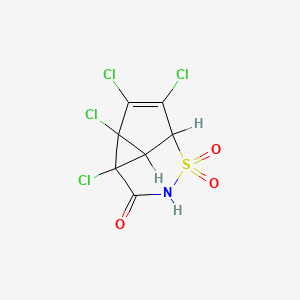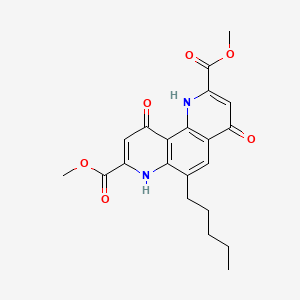
1,7-Phenanthroline-2,8-dicarboxylic acid, 1,4,7,10-tetrahydro-4,10-dioxo-6-pentyl-, dimethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,7-Phenanthroline-2,8-dicarboxylic acid, 1,4,7,10-tetrahydro-4,10-dioxo-6-pentyl-, dimethyl ester is a complex organic compound known for its unique structural properties This compound belongs to the phenanthroline family, which is characterized by a fused ring structure containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Phenanthroline-2,8-dicarboxylic acid, 1,4,7,10-tetrahydro-4,10-dioxo-6-pentyl-, dimethyl ester typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Phenanthroline Core: The phenanthroline core can be synthesized through a cyclization reaction involving suitable precursors such as o-phenylenediamine and glyoxal.
Introduction of Carboxylic Acid Groups: The carboxylic acid groups are introduced through oxidation reactions, often using strong oxidizing agents like potassium permanganate or chromium trioxide.
Esterification: The carboxylic acid groups are then converted to dimethyl esters using methanol in the presence of an acid catalyst like sulfuric acid.
Functionalization: Additional functional groups, such as the pentyl group, are introduced through alkylation reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1,7-Phenanthroline-2,8-dicarboxylic acid, 1,4,7,10-tetrahydro-4,10-dioxo-6-pentyl-, dimethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups, such as nitro groups, to amines.
Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule.
Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines.
Hydrolysis Conditions: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
1,7-Phenanthroline-2,8-dicarboxylic acid, 1,4,7,10-tetrahydro-4,10-dioxo-6-pentyl-, dimethyl ester has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Investigated for its potential as a DNA intercalator, which can affect gene expression and replication.
Medicine: Explored for its antimicrobial and anticancer properties due to its ability to interact with biological molecules.
Industry: Utilized in the development of dyes, sensors, and catalysts.
Mechanism of Action
The mechanism of action of 1,7-Phenanthroline-2,8-dicarboxylic acid, 1,4,7,10-tetrahydro-4,10-dioxo-6-pentyl-, dimethyl ester involves its interaction with molecular targets such as metal ions and nucleic acids. The compound can chelate metal ions, forming stable complexes that can influence various biochemical pathways. Additionally, its ability to intercalate into DNA can disrupt normal cellular processes, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,10-Phenanthroline-2,9-dicarboxylic acid: Similar structure but different positions of carboxylic acid groups.
4,7-Diphenyl-1,10-phenanthroline: Contains phenyl groups instead of carboxylic acids.
Pyrazino-[2,3-f][1,10]phenanthroline: Contains a pyrazine ring fused to the phenanthroline core.
Uniqueness
1,7-Phenanthroline-2,8-dicarboxylic acid, 1,4,7,10-tetrahydro-4,10-dioxo-6-pentyl-, dimethyl ester is unique due to its specific functional groups and structural configuration, which confer distinct chemical reactivity and potential applications. Its ability to form stable metal complexes and interact with biological molecules sets it apart from other similar compounds.
Properties
CAS No. |
63921-03-9 |
|---|---|
Molecular Formula |
C21H22N2O6 |
Molecular Weight |
398.4 g/mol |
IUPAC Name |
dimethyl 4,10-dioxo-6-pentyl-1,7-dihydro-1,7-phenanthroline-2,8-dicarboxylate |
InChI |
InChI=1S/C21H22N2O6/c1-4-5-6-7-11-8-12-15(24)9-13(20(26)28-2)23-19(12)17-16(25)10-14(21(27)29-3)22-18(11)17/h8-10H,4-7H2,1-3H3,(H,22,25)(H,23,24) |
InChI Key |
CXGTZNNUIZGZDC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC2=C(C3=C1NC(=CC3=O)C(=O)OC)NC(=CC2=O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


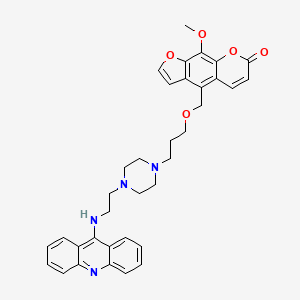
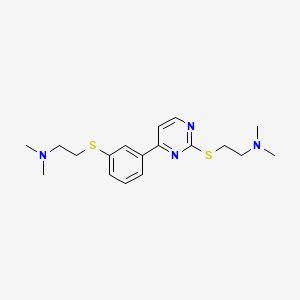
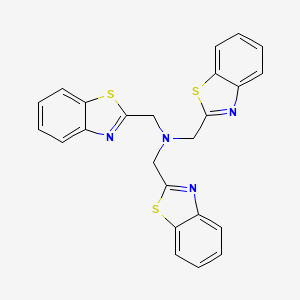
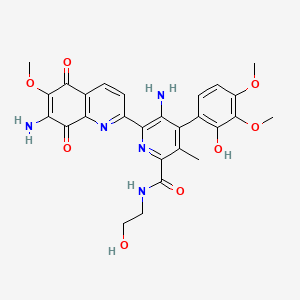
![tetrasodium;3-[[5-[[4-chloro-6-[3-(2-sulfonatooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]diazenyl]-4-hydroxy-5-(propanoylamino)naphthalene-2,7-disulfonate](/img/structure/B12803322.png)
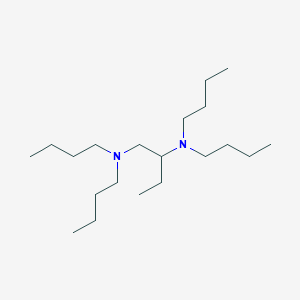

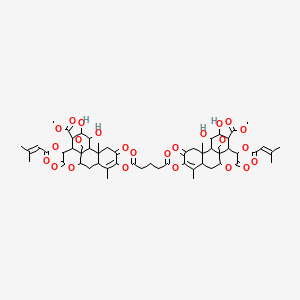
![8-[4-[4-(7,9-Dioxo-8-azaspiro[4.5]decan-8-yl)phenyl]phenyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B12803342.png)
